
3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(leucylamino)hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leurubicin, also known as N-Leucyldoxorubicin, is a semisynthetic anthracycline glycoside antibiotic. It is derived from doxorubicin and is primarily investigated for its potential as an antitumor agent. This compound is known for its ability to inhibit DNA topoisomerase II, making it a promising candidate in cancer chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leurubicin is synthesized through the modification of doxorubicin. The process involves the acylation of doxorubicin with leucine, resulting in the formation of N-Leucyldoxorubicin. The reaction typically requires the use of coupling agents and protective groups to ensure the selective acylation of the amino group on doxorubicin .
Industrial Production Methods: Industrial production of Leurubicin follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure the efficient conversion of doxorubicin to Leurubicin .
Análisis De Reacciones Químicas
Types of Reactions: Leurubicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Primarily studied for its antitumor activity, particularly in the treatment of hematologic neoplasms and solid tumors.
Mecanismo De Acción
Leurubicin exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By binding to the enzyme-DNA complex, Leurubicin stabilizes the transient break in the DNA strand, preventing the re-ligation of the DNA and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Leurubicin is compared with other anthracycline derivatives such as:
Doxorubicin: The parent compound from which Leurubicin is derived. Doxorubicin is widely used in chemotherapy but has significant cardiotoxicity.
Epirubicin: A derivative with reduced cardiotoxicity compared to doxorubicin.
Daunorubicin: Another anthracycline used in the treatment of leukemia.
Idarubicin: Known for its increased lipophilicity and ability to penetrate cell membranes more effectively
Leurubicin stands out due to its unique leucine modification, which enhances its antitumor activity while potentially reducing side effects .
Propiedades
Fórmula molecular |
C33H40N2O12 |
|---|---|
Peso molecular |
656.7 g/mol |
Nombre IUPAC |
2-amino-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide |
InChI |
InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43) |
Clave InChI |
HROXIDVVXKDCBD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


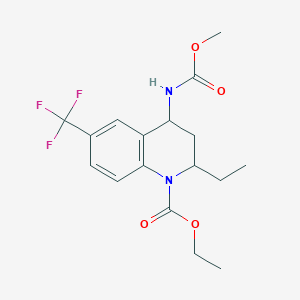



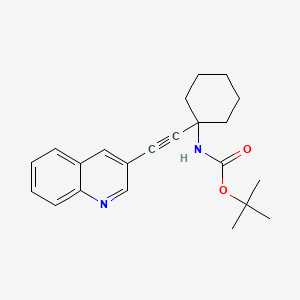
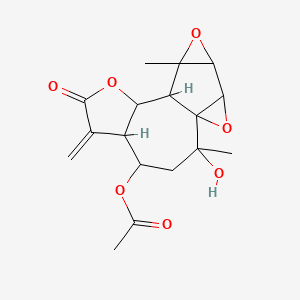
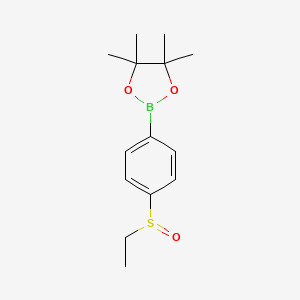
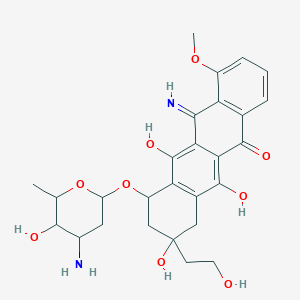
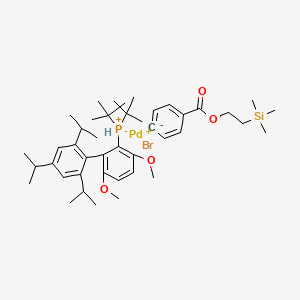

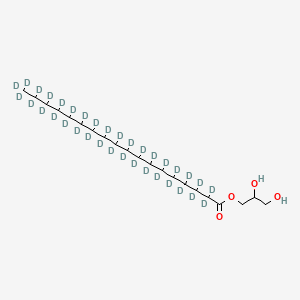
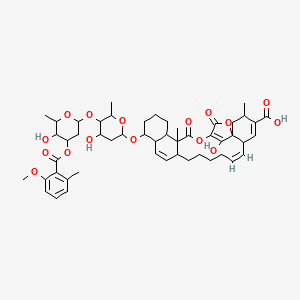
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
